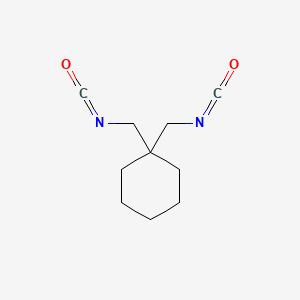![molecular formula C17H19NO3 B15350932 3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine CAS No. 364745-90-4](/img/structure/B15350932.png)
3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine is a complex organic compound characterized by its unique molecular structure, which includes a benzo[1,3]dioxole ring, a methoxy-phenyl group, and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine typically involves multiple steps, starting with the construction of the benzo[1,3]dioxole ring This can be achieved through a cyclization reaction of a suitable precursor, such as a dihydroxybenzene derivative
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods, including recrystallization and chromatography, are used to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Addition: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against specific diseases, making it a candidate for further pharmacological studies.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Benzo[1,3]dioxol-5-yl-1-pyridin-3-yl-propenone
3-Benzo[1,3]dioxol-5-yl-2-cyano-thioacrylamide
3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
Uniqueness: 3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds
Properties
CAS No. |
364745-90-4 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-3-2-4-14(15)13(8-9-18)12-6-7-16-17(10-12)21-11-20-16/h2-7,10,13H,8-9,11,18H2,1H3 |
InChI Key |
FHGHTNBXSCDDCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CCN)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)-](/img/structure/B15350864.png)





![methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B15350915.png)




![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B15350940.png)

